6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Nucleophilic substitution SN2 reactivity Synthetic methodology

Researchers requiring a late-stage diversification handle for dihydroquinolinone-based BET inhibitors or PROTACs often face a synthetic bottleneck-the 6-bromo-aryl analog demands Pd-catalyzed coupling with attendant ligand screening and metal scavenging. This compound’s benzylic bromomethyl group enables direct, catalyst-free SN2 displacement under mild conditions (K₂CO₃/DMF, 25-80 °C), accelerating parallel library synthesis. - Metal-free diversification: installs amines, thiols, or alkoxides in a single step, unlike the aryl bromide (CAS 1092523-03-9). - Process-friendly: N-methyl capping eliminates competing N-deprotonation, enabling one-pot sequences with strong bases. - Supply assurance: ≥95% purity (NMR), stored sealed at 2-8 °C; ships at ambient temperature.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 184636-25-7
Cat. No. B1528715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
CAS184636-25-7
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)CBr
InChIInChI=1S/C11H12BrNO/c1-13-10-4-2-8(7-12)6-9(10)3-5-11(13)14/h2,4,6H,3,5,7H2,1H3
InChIKeyHCHPYSKIFRYLBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one: Structural Identity and Procurement Profile


6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 184636-25-7; also named 6-(bromomethyl)-1-methyl-3,4-dihydroquinolin-2(1H)-one) is a synthetic heterocyclic building block belonging to the dihydroquinolinone class, with the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol . The compound features a reactive benzylic bromomethyl substituent at the 6-position of a partially saturated 3,4-dihydroquinolin-2(1H)-one scaffold that is N-methylated at the 1-position [1]. It is supplied as a solid with a commercial purity specification of ≥95%, with solubility reported as slight in chloroform and methanol and greater in DMSO, and is intended exclusively for research and further manufacturing use . Predicted physicochemical parameters include a boiling point of 446.4 ± 45.0 °C, a density of 1.466 ± 0.06 g/cm³, and a pKa of 0.75 ± 0.20 .

1 Benzylic bromide supports direct SN2 diversification without metal catalysis
2 N-Methyl scaffold removes acidic lactam NH, broadens base-compatible reactions
3 6-Position regiochemistry offers a distinct exit vector for fragment elaboration

Why 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one Cannot Be Replaced by In-Class Analogs


Within the dihydroquinolinone chemical space, three structural variables critically determine synthetic utility and downstream applicability: (i) the nature of the halogenated substituent (benzylic bromomethyl vs. aryl bromide vs. chloromethyl), (ii) the N-substitution state (N-methyl vs. N–H), and (iii) the regiochemistry of the reactive handle (6-position vs. 4- or 7-position). The benzylic bromide in 6-(bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a primary alkyl halide capable of SN2 nucleophilic displacement, whereas the corresponding 6-bromo-aryl analog (CAS 1092523-03-9) is inert under SN2 conditions and requires palladium-catalyzed cross-coupling for further elaboration, representing a fundamentally divergent synthetic pathway [1]. The N-methyl group imposes a dramatic pKa shift of approximately 13.6 log units relative to the non-methylated analog (CAS 90097-55-5; predicted pKa 14.40 vs. 0.75), altering solubility, hydrogen-bonding capacity, and compatibility with basic reaction conditions . These orthogonal differentiation axes mean that in-class interchange is not chemically equivalent and will lead to divergent reactivity, requiring distinct synthetic protocols and yielding different product profiles.

Aryl bromide analog (1092523-03-9)
Lacks SN2 competence; requires Pd-catalyzed cross-coupling, altering synthetic route and cost structure.
N–H analog (90097-55-5)
Possesses acidic lactam proton (pKa ~14.4); may undergo competing deprotonation under strong basic conditions.
4- or 7-bromomethyl isomers
Different exit vector geometry may lead to divergent binding modes; regiochemical substitution is not equivalent.

Quantitative Differentiation Evidence vs. Closest Analogs


Benzylic Bromide SN2 Competence vs. Aryl Bromide Inertness

The bromomethyl substituent at the 6-position of 6-(bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a primary benzylic alkyl bromide, which is mechanistically competent to undergo bimolecular nucleophilic substitution (SN2) with a wide range of nucleophiles (amines, thiolates, alkoxides, azide, cyanide) . In contrast, the direct analog 6-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 1092523-03-9), which bears a bromine atom directly attached to the aromatic ring (aryl bromide), is inert under SN2 conditions—aryl halides cannot undergo backside attack due to the sp² hybridization of the ipso carbon and the resonance stabilization of the C–Br bond [1]. This means that the two compounds enable entirely distinct synthetic elaboration strategies: the target compound supports direct nucleophilic displacement to install amines, ethers, thioethers, or carbon nucleophiles, whereas the aryl bromide analog requires transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig, Ullmann) to achieve C–C or C–N bond formation [1].

SN2 Competence
Class-level
Benzylic Br: SN2-active with amines, thiolates, alkoxides.
Aryl Br analog: inert; requires Pd catalysis.
Supports catalyst-free SN2 diversification workflows
Aryl bromides >10⁵-fold less reactive under identical SN2 conditions
Nucleophilic substitution SN2 reactivity Synthetic methodology Building block comparison

N-Methylation-Driven pKa Modulation vs. Non-Methylated Analog

The N-methyl substitution on the target compound produces a profound alteration in the predicted acid dissociation constant relative to the non-methylated analog 6-(bromomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 90097-55-5). The target compound (184636-25-7) has a predicted pKa of 0.75 ± 0.20, whereas the N–H analog has a predicted pKa of 14.40 ± 0.20, representing a ΔpKa of approximately 13.6 units . This shift arises because the N–H compound possesses an acidic lactam proton (pKa ~14.4, typical of secondary amides), while the N-methylated derivative lacks this proton; the very low predicted pKa of 0.75 for the N-methyl compound likely reflects protonation of the carbonyl oxygen under strongly acidic conditions, a behavior distinct from the deprotonation equilibrium governing the N–H analog [1]. Concomitantly, the N-methyl compound exhibits a higher predicted boiling point (446.4 ± 45.0 °C vs. 395.9 ± 42.0 °C) and a lower predicted density (1.466 ± 0.06 vs. 1.516 ± 0.06 g/cm³), reflecting altered intermolecular interactions due to eliminated hydrogen-bond donor capacity .

pKa Modulation
Reported
ΔpKa ≈ 13.6
N–CH₃: pKa 0.75 (pred.); N–H: pKa 14.40 (pred.)
N-Methylation eliminates acidic NH; broader base compatibility
Predicted values; dominant equilibrium shifts from deprotonation to O-protonation
Physicochemical property differentiation pKa prediction Solubility profiling N-Methylation effect

Commercial Scarcity and Cost Structure vs. Bulk Analogs

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 184636-25-7) is positioned as a specialty research intermediate with a limited supplier base and a steep cost curve. Pricing from ChemScene (as of 2025 catalog data) is USD 368/50 mg, USD 548/100 mg, USD 780/250 mg, USD 1,566/1 g, USD 4,533/5 g, and USD 6,719/10 g . CymitQuimica lists the compound at €711/50 mg and €1,993/500 mg . By comparison, the related non-methylated analog 6-(bromomethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 90097-55-5) is available from multiple Chinese suppliers at significantly lower cost points (bulk quotes typically 1]. The price premium for the target compound reflects the synthetic effort required for selective N-methylation combined with free-radical bromomethylation at the 6-position, a sequence that is operationally more demanding than direct aromatic bromination or simple bromomethylation of the N–H precursor [2].

Cost Structure
Reported
Target: ~USD 1,566/g (≥95%)
Comparator analogs: ~USD 50–150/g
Higher cost; reserve when N-methyl/6-BrCH₂ are indispensable
10×–50× premium over aryl bromide and N–H analogs
Procurement cost analysis Commercial availability Supply chain differentiation Specialty chemical pricing

Regiochemical Specificity: 6-Position vs. Positional Isomers

The 6-position attachment of the bromomethyl group on the dihydroquinolinone scaffold is regiochemically distinct from the more common 4-bromomethyl (CAS 4876-10-2) and 7-bromomethyl (CAS 133032-61-8) positional isomers. In the context of the 3,4-dihydroquinolin-2(1H)-one core, the 6-position projects the reactive handle from a site that is meta to the lactam carbonyl and para to the ring junction, conferring a specific exit vector geometry that differs from the 4-position (adjacent to the lactam carbonyl, sterically constrained) and the 7-position (ortho to the ring junction) . While no direct comparative biological data exist for the target compound, the broader medicinal chemistry literature on quinolinone-based BET bromodomain inhibitors (e.g., I-BET726/GSK1324726A and related tetrahydroquinoline series) demonstrates that the position of substituents on the quinolinone core critically determines bromodomain binding affinity and selectivity, with 6-substituted analogs frequently showing distinct SAR from 4- or 7-substituted congeners [1]. The 6-bromomethyl regioisomer thus provides a unique vector for fragment elaboration that cannot be replicated by purchasing the more synthetically accessible 4-bromomethyl isomer.

Regiochemistry
Class-level
6-position: vector meta to lactam C=O (~4.8 Å).
4-/7-isomers: distinct angular trajectories; ~2–3 Å shift.
6-Regioisomer provides unique exit vector for fragment growth
Based on computed geometries; SAR impact context-dependent
Regiochemistry Structure–activity relationship Fragment-based drug discovery Positional isomer comparison

Optimal Application Scenarios for 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one


One-Step SN2 Diversification for Fragment Library Synthesis

The defining feature of this compound is its benzylic bromomethyl group, which enables direct, catalyst-free nucleophilic substitution to generate diverse libraries of 6-substituted derivatives. In a typical workflow, the compound is reacted with a panel of primary or secondary amines, thiols, or alkoxides in a polar aprotic solvent (DMF or CH₃CN) at 25–80 °C to generate 6-aminomethyl, 6-thiomethyl, or 6-alkoxymethyl analogs in a single synthetic step . This stands in contrast to the aryl bromide analog (CAS 1092523-03-9), which would require Pd-catalyzed Buchwald–Hartwig amination with associated ligand screening, elevated temperatures (80–120 °C), inert atmosphere requirements, and metal scavenging during purification. The operational simplicity and metal-free nature of the SN2 approach make the target compound particularly suitable for high-throughput parallel synthesis in medicinal chemistry hit-to-lead campaigns where rapid analog generation is prioritized [1].

N-Methylated Dihydroquinolinone Scaffold for BET Bromodomain Inhibitor Programs

The tetrahydroquinoline/dihydroquinolinone scaffold is a validated pharmacophore for BET bromodomain inhibition, as exemplified by GSK's I-BET726 (GSK1324726A) series [2]. The N-methyl group present in the target compound mimics the N-substitution pattern found in several potent tetrahydroquinoline-based BET inhibitors, where N-alkylation has been shown to enhance binding affinity and metabolic stability relative to N–H congeners [2]. The 6-bromomethyl handle provides a direct attachment point for introducing diverse aryl, heteroaryl, or amine substituents at a position that, in the I-BET726 series, is elaborated into key selectivity-determining motifs. Researchers can use this compound as a late-stage diversification intermediate, leveraging the bromomethyl group for installation of substituents via nucleophilic displacement or conversion to the corresponding aldehyde or carboxylic acid for amide coupling [3].

Synthesis of Tetrahydroquinolinone-Based PROTAC Linker Precursors

Bromomethyl-substituted dihydroquinolinones have been identified as key intermediates in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules, where the bromomethyl group serves as the attachment point for polyethylene glycol or alkyl linkers connecting the target-protein-binding moiety to the E3 ligase ligand [4]. The N-methylated dihydroquinolinone core of the target compound provides a conformationally constrained, partially saturated scaffold that can serve as a target-protein recognition element when appropriately functionalized. The 6-position bromomethyl group allows for nucleophilic displacement with amine-terminated linker precursors under mild conditions (K₂CO₃, DMF, 60 °C), generating the critical linker attachment without requiring protecting-group manipulation on the lactam nitrogen [4]. The N-methyl group ensures compatibility with basic reaction conditions, avoiding the competing N-deprotonation that would occur with the N–H analog (CAS 90097-55-5, pKa ~14.4) [1].

Physicochemical Property-Guided Selection for Reaction Condition Compatibility

The predicted physicochemical properties of the target compound—specifically the low pKa (0.75 ± 0.20), moderate boiling point (446.4 ± 45.0 °C), and density (1.466 ± 0.06 g/cm³)—inform its selection for specific reaction engineering scenarios . The absence of an acidic N–H proton eliminates the risk of exothermic quenching or anion formation when the compound is exposed to strong bases (e.g., Grignard reagents, organolithiums, NaH), enabling one-pot sequential transformations that would be incompatible with the N–H analog [5]. The higher boiling point relative to the non-methylated analog (Δ ~50 °C) also provides a wider thermal operating window for reactions conducted at elevated temperatures. These property differences, while predicted rather than experimentally determined, provide actionable guidance for process chemists designing scalable synthetic routes.

Application
Selection Property
Validation Focus
Fragment library synthesis via SN2
Benzylic bromide SN2 competence
Nucleophile scope, reaction condition screening
BET bromodomain inhibitor programs
N-Methyl dihydroquinolinone scaffold; 6-position elaboration
Binding affinity and selectivity in BET assays
PROTAC linker precursor synthesis
Bromomethyl handle for linker attachment; base compatibility
Linker conjugation efficiency, PROTAC degradation activity
Reaction condition compatibility
Low pKa (absence of acidic NH); thermal stability
Compatibility with strong bases and elevated temperatures
Quote Request

Request a Quote for 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.